METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
Overview
Description
METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound with a unique structure that combines an oxazole ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves the reaction of 4-methylphenylzinc halide with a sulfonic derivative of benzoic acid . This reaction is carried out under controlled conditions, often in the presence of a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The oxazole ring and benzoate ester moieties allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzoate
- 4-Methoxyphenyl benzoate
- Ethyl benzoate
Uniqueness
METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring is particularly noteworthy for its role in enhancing the compound’s stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
methyl 2-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-7-9-13(10-8-12)17-11-16(21-25-17)18(22)20-15-6-4-3-5-14(15)19(23)24-2/h3-11H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWWBSPWDUPFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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